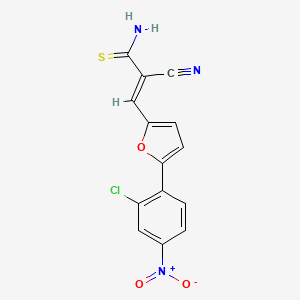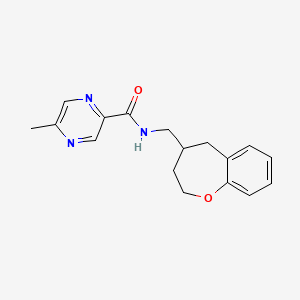![molecular formula C12H13N5S2 B5502638 5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)
5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C12H13N5S2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.06123778 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential as EGFR inhibitors with anticancer properties. Detailed investigations into their tautomeric properties, conformations, and anti-cancer mechanisms have been conducted using density functional theory and molecular docking. These studies highlight the stability of these compounds in their thione form and their binding affinities within the EGFR binding pocket, suggesting significant anti-cancer activity (Karayel, 2021).
Antimicrobial Activity
A range of benzimidazole derivatives has been synthesized and evaluated for antimicrobial efficacy. Some of these compounds exhibit considerable activity against gram-positive, gram-negative bacteria, and yeast, highlighting their potential in combating microbial infections (Fahmy, El-masry, & Abdelwahed, 2001).
Corrosion Inhibition
Benzimidazole derivatives have also been researched for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. Their effectiveness increases with concentration, and studies suggest they act as mixed-type inhibitors, adhering to the Langmuir adsorption isotherm. This indicates their potential in industrial applications to prevent metal corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Antioxidant Properties
Investigations into the crystal structures and intermolecular interactions of novel antioxidant triazolyl-benzimidazole compounds have been conducted. These studies provide insights into their antioxidant capabilities, beneficial for developing treatments to mitigate oxidative stress (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research into this compound would likely depend on its observed biological activities. If it shows promising activity in a certain area, such as antimicrobial or anticancer activity, further studies could be conducted to optimize its activity and investigate its mechanism of action .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S2/c1-2-17-10(15-16-12(17)18)7-19-11-13-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H,13,14)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUINMUYGRWAHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B5502564.png)


![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)


![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)
![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)
![1-methyl-3-[2-(morpholin-4-yl)ethyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B5502669.png)
